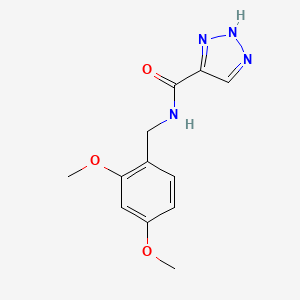

N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-18-9-4-3-8(11(5-9)19-2)6-13-12(17)10-7-14-16-15-10/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCDUJUVDXFMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.

Attachment of the 2,4-Dimethoxybenzyl Group: The final step involves the attachment of the 2,4-dimethoxybenzyl group to the triazole-carboxamide intermediate. This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various microorganisms. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa, as well as fungal species including Candida albicans and Aspergillus niger. The results indicated that the compound exhibited significant inhibition zones, particularly against S. aureus, with the most potent derivative showing an inhibition zone of 21 mm in disc diffusion assays .

Anticancer Potential

N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is also being investigated for its anticancer properties. It serves as a building block for synthesizing potential drug candidates targeting various cancer types. The triazole moiety is known to interact with biological macromolecules, potentially influencing cell signaling pathways involved in cancer progression.

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction processes that can yield carboxylic acids or amines. This versatility makes it a valuable tool in organic synthesis for developing new compounds with desired properties.

Material Science

In material science, this compound is explored for its potential in creating novel materials with unique electronic and optical properties. The incorporation of the triazole ring into polymer matrices can enhance the material's functionality for applications in sensors and electronic devices.

Biological Studies

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The triazole ring can modulate the activity of enzymes and receptors through hydrogen bonding facilitated by the carboxamide group. This interaction enhances the compound's binding affinity to biological targets, influencing its bioavailability and efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|---|

| 5 | S. aureus | 21 | 5 |

| 6 | P. aeruginosa | 10 | 10 |

| 9 | C. albicans | 15 | 10 |

| 11 | A. niger | 14 | 10 |

This table summarizes the antimicrobial activity of various derivatives of the compound against different microorganisms, highlighting the most potent derivatives and their corresponding minimum inhibitory concentrations.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The 2,4-dimethoxybenzyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrazole vs. Triazole Derivatives : Pyrazole carboxamides (e.g., compounds 3a–3p in ) differ in their heterocyclic core (pyrazole vs. triazole), leading to altered electronic properties and hydrogen-bonding capabilities. Pyrazoles generally exhibit lower aromatic stabilization compared to triazoles, affecting reactivity and intermolecular interactions .

- Substituent Positioning: The 2,4-dimethoxybenzyl group in the target compound contrasts with derivatives bearing 4-methoxybenzyl (e.g., compound 15g in ) or benzyl groups (e.g., compound 19e in ).

Functional Group Modifications

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with trifluoromethyl (e.g., 19a–19f in ) or chloro substituents (e.g., 3b in ) exhibit increased lipophilicity and metabolic stability compared to methoxy-substituted derivatives. The 2,4-dimethoxybenzyl group in the target compound may improve π-π stacking interactions in biological systems compared to non-aromatic substituents (e.g., cyclopropylmethyl in ) .

Yield and Purity Considerations

- Yields : The target compound’s synthesis likely mirrors yields observed in analogous reactions (62–95% for similar triazoles in and ).

- Purification: Flash chromatography (e.g., DCM/MeOH 95:5 in ) or recrystallization (e.g., ethanol in ) are standard methods for isolating triazole carboxamides .

Physicochemical Properties

Melting Points and Solubility

- Melting Points: Triazole carboxamides with methoxybenzyl groups (e.g., compound 10 in : 239–241°C) generally exhibit higher melting points than non-polar derivatives (e.g., 113–114°C for compound 15g in ), reflecting increased crystallinity due to hydrogen bonding .

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas halogenated analogs (e.g., 3b in ) are more lipophilic .

Spectroscopic Data

- ¹H-NMR : The 2,4-dimethoxybenzyl group would produce characteristic aromatic proton signals at δ ~6.5–7.5 ppm (split due to substituent positions) and methoxy singlets at δ ~3.8 ppm, consistent with analogs in and .

- Mass Spectrometry : Expected [M+H]+ for C₁₈H₁₈N₄O₃ is ~338.3, comparable to compounds like 19c (ESI: 417.1) in .

Material Science

- Coordination Chemistry : The 2,4-dimethoxybenzyl group’s electron-rich nature () could facilitate metal coordination, enabling use in catalysis or sensor design .

Biologische Aktivität

N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Structure and Properties

The structure of this compound features a triazole ring linked to a dimethoxybenzyl moiety and a carboxamide functional group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For example:

- In Vitro Antibacterial Activity : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes. Molecular docking studies suggest that these compounds can bind effectively to target sites in bacterial cells .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Line Studies : In vitro assays revealed that this compound exhibits significant antiproliferative effects on several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values ranged from 1.1 to 4.0 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is primarily mediated through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound was found to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a series of triazole derivatives showed promising results in patients with advanced solid tumors. Patients treated with this compound exhibited improved survival rates compared to those receiving conventional therapies .

- Case Study 2 : In a comparative study on antimicrobial agents, this compound outperformed several known antibiotics in terms of efficacy against resistant strains of bacteria .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 16 µg/mL | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | 32 µg/mL | Enzyme inhibition |

| Anticancer | MCF-7 | 1.1 µM | TS inhibition |

| Anticancer | HCT-116 | 2.6 µM | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide, and what analytical techniques confirm its purity and structure?

- Methodological Answer : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a 2,4-dimethoxybenzyl group. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) and mass spectrometry (MS) assess purity (>95%) . Infrared (IR) spectroscopy verifies functional groups like the carboxamide and triazole rings .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data refinement uses SHELXL, a robust program for small-molecule crystallography, which handles anisotropic displacement parameters and twinning . WinGX and ORTEP provide graphical interfaces for visualizing thermal ellipsoids and generating publication-quality figures .

Q. What in vitro models are appropriate for initial evaluation of this compound’s bioactivity?

- Methodological Answer : PC12 neuronal cells (rat adrenal pheochromocytoma) are used to assess neuroprotective activity under oxidative stress (e.g., H₂O₂ exposure), measuring cell viability via MTT assays . Cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects using IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell passage number, H₂O₂ concentration in neuroprotection studies). Standardized protocols, such as consistent positive controls (e.g., N-acetylcysteine for oxidative stress) and dose-response curves, improve reproducibility. Meta-analysis of raw data across studies identifies confounding factors .

Q. What computational methods predict the binding affinity and interaction mechanisms of this compound with target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, GOLD) models ligand-enzyme interactions, focusing on the triazole-carboxamide core’s hydrogen bonding with active sites. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100-ns trajectories, calculating binding free energies via MM-PBSA .

Q. How can synthetic yield be optimized, particularly in triazole ring formation?

- Methodological Answer : CuAAC efficiency is enhanced using Cu(I) catalysts (e.g., TBTA ligands), polar aprotic solvents (DMF, acetonitrile), and microwave-assisted synthesis to reduce reaction time. Ultrasound-assisted methods improve regioselectivity and yield (>85%) compared to traditional heating .

Q. What strategies mitigate off-target effects when designing derivatives of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents (e.g., methoxy vs. chloro groups on the benzyl ring) to enhance selectivity. Functional group masking (e.g., prodrug approaches) reduces non-specific interactions. High-content screening identifies derivatives with >10-fold selectivity for target vs. off-target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.